2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide
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Overview
Description
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide is an organic compound that features both borate and sulfonamide groups
Preparation Methods
The synthesis of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide typically involves nucleophilic and amidation reactions. One common method includes the reaction of 2-methoxypyridine-5-boronic acid pinacol ester with sulfonamide derivatives under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and microbial infections.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The borate group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and drug delivery applications. The sulfonamide group can interact with various biological targets, potentially disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide include:
2-Methoxypyridine-5-boronic acid pinacol ester: Shares the borate group and is used in similar synthetic applications.
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure with applications in medicine and organic synthesis.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another borate-containing compound used in organic synthesis.
The uniqueness of this compound lies in its combination of borate and sulfonamide groups, which provides a versatile platform for various chemical and biological applications.
Properties
Molecular Formula |
C12H19BN2O5S |
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Molecular Weight |
314.17 g/mol |
IUPAC Name |
2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C12H19BN2O5S/c1-11(2)12(3,4)20-13(19-11)8-6-9(21(14,16)17)10(18-5)15-7-8/h6-7H,1-5H3,(H2,14,16,17) |
InChI Key |
AJRTUNOOTAWGJL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)S(=O)(=O)N |
Origin of Product |
United States |
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